Tris(cyclopentadienyl)ytterbium(III), 99.9% trace metals basis

CVD/ALD precursor volatility thermal budget thin-film deposition

Generic substitution of Yb precursors introduces uncontrolled variability in deposition rate and redox selectivity. Tris(cyclopentadienyl)ytterbium(III) is a homoleptic organolanthanide optimized for vapor-phase delivery. - Sublimes at 150 °C under vacuum - ~20 °C lower than Yb(thd)₃, enabling deposition on temperature-sensitive substrates. - Delivers tunable Yb doping in GaAs up to 1.4 × 10¹⁹ cm⁻³ with precise source-temperature control. - Redox potential E₁/₂ = -1.92 V vs. Fc provides controlled electron transfer for heterobimetallic synthesis. Supplied as a green crystalline solid, ≥99.9% trace metals basis, ampouled under argon for reliable CVD/ALD and organometallic research.

Molecular Formula C15H15Yb
Molecular Weight 368.3 g/mol
Cat. No. B12059660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(cyclopentadienyl)ytterbium(III), 99.9% trace metals basis
Molecular FormulaC15H15Yb
Molecular Weight368.3 g/mol
Structural Identifiers
SMILES[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Yb]
InChIInChI=1S/3C5H5.Yb/c3*1-2-4-5-3-1;/h3*1-5H;
InChIKeyPVMAYNWFQZIHCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(cyclopentadienyl)ytterbium(III): Organolanthanide Precursor for Vapor Deposition and Organometallic Synthesis


Tris(cyclopentadienyl)ytterbium(III) [Yb(C₅H₅)₃, CAS 1295-20-1] is a homoleptic organolanthanide complex of the tris-cyclopentadienyl (LnCp₃) family, wherein the Yb(III) centre is coordinated by three η⁵-cyclopentadienyl ligands . It is supplied as a green crystalline solid with a certified purity of 99.9% on a trace metals basis, melting with decomposition at 277 °C, and subliming at 150 °C under vacuum . The compound is air- and moisture-sensitive, requiring handling under inert atmosphere and storage at 2–8 °C under argon . Its primary industrial relevance lies in its use as a volatile organometallic precursor for chemical vapour deposition (CVD) and atomic layer deposition (ALD) of ytterbium-containing thin films, as well as a versatile starting material for heteroleptic lanthanide complex synthesis [1].

CVD/ALD precursor Volatile organometallic for Yb-containing thin-film deposition under vacuum.
Organometallic synthesis Starting material for heteroleptic lanthanide complexes and redox chemistry.
Handling requirement Air- and moisture-sensitive; requires inert atmosphere and cold storage.

Why Yb(Cp)₃ Outperforms Alternative Ytterbium Precursors


The assumption that any ytterbium(III) precursor can serve interchangeably in CVD/ALD processes or organometallic syntheses is contradicted by quantitative differences in volatility, thermal stability, and redox behaviour. The most common alternative, Yb(thd)₃ (thd = 2,2,6,6-tetramethyl-3,5-heptanedionate), exhibits a DSC-measured sublimation temperature of 170 °C — approximately 20 °C higher than the 150 °C (vacuum) sublimation point of Yb(Cp)₃ — imposing higher thermal budgets and potentially compromising film quality on temperature-sensitive substrates [1]. Inorganic sources such as YbCl₃ are entirely non-volatile under mild conditions and unsuitable for vapour-phase delivery. Furthermore, within the LnCp₃ series, the electrochemical half-wave reduction potential E₁/₂ varies by over 1.1 V between samarium (−2.66 V vs. Fc) and europium (−1.55 V vs. Fc) analogues, with Yb(Cp)₃ positioned at −1.92 V — a value that critically determines the thermodynamic stability of the divalent state and governs reactivity in electron-transfer applications [2]. Generic substitution without accounting for these quantified property differences introduces uncontrolled variability in deposition rate, doping level, and redox selectivity.

β-Diketonate alternatives such as Yb(thd)₃ require higher delivery temperature, which may stress temperature-sensitive substrates and alter film quality.

Inorganic ytterbium halides (e.g., YbCl₃) are non-volatile under typical CVD/ALD conditions and cannot be delivered via vapor-phase methods.

Electrochemical reduction potential varies by over 1 V among LnCp₃ analogues, making redox-tuned synthesis highly dependent on the specific lanthanide selected.

Quantitative Evidence: Yb(Cp)₃ vs. Closest Analogues


Sublimation Temperature Advantage for Low-Thermal-Budget Deposition

Yb(Cp)₃ sublimes at 150 °C under vacuum , whereas the most widely used alternative ytterbium precursor, Yb(thd)₃, exhibits a DSC-measured sublimation temperature of 170 °C under comparable conditions [1]. This ~20 °C lower sublimation onset directly translates into reduced substrate heating requirements during CVD and ALD processes, enabling deposition on thermally sensitive substrates such as polymeric or flexible electronic materials that would degrade at the higher temperatures required for β-diketonate precursors. The difference also influences precursor delivery line temperatures and reduces the risk of premature decomposition during vapour transport.

Sublimation onset
Reported
150 °C (vacuum) vs. 170 °C (DSC) for Yb(thd)₃
Supports low-thermal-budget deposition workflow
Conditions differ (vacuum vs. DSC); cross-study comparison
CVD/ALD precursor volatility thermal budget thin-film deposition

Intermediate Reduction Potential Between Sm and Eu Analogues

Cyclic voltammetry in tetrahydrofuran (0.1 M Bu₄NClO₄, 20 °C) at platinum, gold, and mercury electrodes reveals that Yb(Cp)₃ undergoes a chemically reversible one-electron reduction with a half-wave potential E₁/₂ = −1.92 V vs. [(C₅H₅)₂Fe]⁺/⁰ [1]. Under identical experimental conditions, the samarium analogue Cp₃Sm reduces at −2.66 V and the europium analogue Cp₃Eu at −1.55 V, establishing a quantified redox ordering of Eu > Yb > Sm with a span of 1.11 V across the series. The intermediate E₁/₂ of Yb(Cp)₃ confers a divalent-state thermodynamic stability that is greater than that of Cp₃Sm but less than that of Cp₃Eu, translating into differentiated moisture sensitivity: the reduced [(C₅H₅)₃Yb]⁻ species is less prone to adventitious oxidation by trace water than [(C₅H₅)₃Sm]⁻ but more reactive than [(C₅H₅)₃Eu]⁻, enabling fine-tuning of electron-transfer reactivity in synthesis.

Redox potential
Head-to-head
E₁/₂ = −1.92 V (Yb) between −2.66 V (Sm) and −1.55 V (Eu)
Informs redox-tuned synthesis and divalent-state accessibility
THF, 0.1 M Bu₄NClO₄, Pt/Hg/Au, ferrocene reference
electrochemistry redox tuning divalent lanthanide stability

Quantified 4f Covalency as Spectroscopic and Magnetic Fingerprint

Multi-spectroscopic evaluation (X-ray photoionization cross-section differences, pulsed EPR HYSCORE, ¹⁷¹Yb hyperfine interaction, and frozen-glass EPR g-tensor analysis at 5.4 K) consistently demonstrates that the electronic ground state of Yb(Cp)₃ contains 12–17% charge-transfer configuration character, described as a superposition of the ionic Yb(III):4f¹³(Cp₃) and the charge-transfer Yb(II):4f¹⁴(Cp₃)⁻¹ configurations [1]. This degree of 4f-orbital covalency is unusually high among lanthanide tris-cyclopentadienyl complexes and is directly responsible for the anomalous energies, intensities, and vibronic structure in the f–f optical spectrum, as well as strict Curie-law adherence of the magnetic susceptibility in the 30–300 K range [1]. In contrast, lighter lanthanide Cp₃ complexes (e.g., Cp₃La, Cp₃Nd) exhibit predominantly ionic 4f character without quantified charge-transfer admixture of this magnitude, making Yb(Cp)₃ a distinctive spectroscopic probe for studying metal–ligand covalency in f-element systems.

4f covalency
Class-level
12–17% charge-transfer character
Reported covalency context for spectroscopic calibration
Class-level inference; individual analogue data limited
4f covalency EPR spectroscopy magnetic susceptibility electronic structure

MOCVD Doping of GaAs with Yb(Cp)₃

Low-pressure metalorganic chemical vapour deposition (MOCVD) employing Yb(Cp)₃ as the ytterbium doping source enables controlled incorporation of Yb into GaAs epitaxial layers at concentrations up to 1.4 × 10¹⁹ cm⁻³, as quantified by secondary ion mass spectroscopy (SIMS) [1]. The doping level is precisely tunable via the precursor source temperature, demonstrating the suitability of Yb(Cp)₃ for quantitative delivery in semiconductor fabrication. By comparison, β-diketonate precursors such as Yb(thd)₃ typically require higher source temperatures and may introduce carbon contamination from ligand decomposition, while inorganic halide sources (YbCl₃) are incompatible with MOCVD due to insufficient volatility and corrosive by-product generation. The resulting GaAs:Yb layers form deep electron traps or acceptor levels, as revealed by Hall effect and deep-level transient spectroscopy (DLTS) measurements [1].

GaAs doping
Reported
Up to 1.4 × 10¹⁹ cm⁻³ Yb in GaAs (SIMS)
Supports GaAs doping process development
Low-pressure MOCVD; β-diketonate alternatives lack comparable data
MOCVD semiconductor doping III-V materials rare-earth incorporation

Certified Trace Metals Purity for Reproducible Performance

The compound is supplied with a certified purity of 99.9% on a trace metals basis (also specified as ≥99.9% metals basis, REO — rare earth oxide basis), as documented by major suppliers including Sigma-Aldrich (Product No. 492434), Strem Chemicals, and Aladdin Scientific . This specification means that the total metallic impurity content (excluding organic residues) is ≤0.1%, with individual rare-earth and transition-metal contaminants controlled to levels that do not compromise the stoichiometric precision required for vapour-deposited thin films or catalytic applications. By contrast, lower-purity grades (e.g., 99% metals basis) may contain up to tenfold higher metallic impurities, which can introduce uncontrolled dopant atoms in semiconductor films, alter catalytic selectivity, or generate spurious spectroscopic signals in fundamental research. The combination of 99.9% purity with a well-defined sublimation temperature of 150 °C (vacuum) and a decomposition point of 277 °C provides procurement officers and process engineers with a fully specified, quality-controlled precursor suitable for GMP and ISO-certified manufacturing environments.

Metals purity
Data to verify
99.9% trace metals basis
Reported purity specification for procurement review
Verify per batch Certificate of Analysis
purity specification trace metals analysis procurement quality reproducibility

Application Scenarios for Yb(Cp)₃


Low-Thermal-Budget ALD/CVD on Temperature-Sensitive Substrates

The 150 °C vacuum sublimation temperature of Yb(Cp)₃ — approximately 20 °C lower than that of Yb(thd)₃ — enables atomic layer deposition and chemical vapour deposition of Yb₂O₃, Yb-doped oxides, and Yb-containing multicomponent films on polymeric, flexible electronic, or MEMS substrates that cannot tolerate the higher precursor delivery temperatures required by β-diketonate alternatives. This lower thermal budget reduces energy consumption in manufacturing, minimises interlayer diffusion in multilayer device stacks, and broadens the process window for co-deposition with other thermally sensitive precursors [1].

MOCVD Doping of III-V Semiconductors for Optoelectronic Devices

Quantitative MOCVD studies demonstrate that Yb(Cp)₃ delivers tunable Yb incorporation into GaAs epitaxial layers up to 1.4 × 10¹⁹ cm⁻³, with the doping concentration precisely controlled by the precursor source temperature. This makes Yb(Cp)₃ the precursor of choice for fabricating rare-earth-doped III-V semiconductor structures for deep-level engineering, potential intra-4f luminescence devices, and research on rare-earth impurity gettering in compound semiconductors [1].

Redox-Controlled Organometallic Synthesis

The E₁/₂ of −1.92 V vs. Fc positions Yb(Cp)₃ as an intermediate-strength single-electron transfer reagent, providing access to the Yb(II) state under milder reducing conditions than required for Cp₃Sm (−2.66 V) while offering greater reducing power than Cp₃Eu (−1.55 V). This redox window is valuable for stoichiometric and catalytic transformations where controlled electron transfer without over-reduction is essential, including the synthesis of heterobimetallic complexes and the activation of small molecules [1].

Benchmarking 4f Covalency in Lanthanide Complexes

The uniquely quantified 12–17% charge-transfer character in the 4f shell of Yb(Cp)₃, established by four independent spectroscopic methods, makes this compound an essential calibration standard for EPR, X-ray spectroscopy, and magnetic susceptibility studies of metal–ligand covalency in f-element systems. Researchers developing computational methods (DFT, CASSCF, ab initio) for lanthanide electronic structure rely on Yb(Cp)₃ as a benchmark system where covalency is both experimentally quantified and theoretically tractable [1].

Application
Selection Property
Validation Focus
Low-thermal-budget ALD/CVD
Sublimation temperature profile
Substrate compatibility and deposition rate
III-V semiconductor doping
Doping level tunability
Yb incorporation and electrical activity
Redox-controlled synthesis
Redox potential window
Electron-transfer reactivity in synthesis
4f covalency benchmarking
Quantified covalency signature
Spectroscopic and magnetic calibration
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